Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH

Description

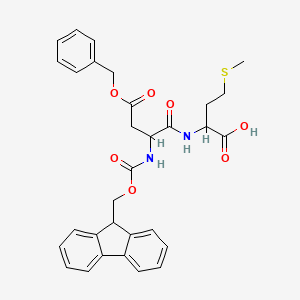

Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The compound features:

- Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the α-amino group, enabling stepwise peptide elongation .

- Aspartic acid (Asp): Dual benzyl (OBn) ester protection on its side chain carboxyl groups, enhancing stability during synthesis and requiring hydrogenolysis for deprotection .

- Methionine (Met): A sulfur-containing amino acid with an unprotected side chain, susceptible to oxidation under certain conditions .

The DL configuration indicates the racemic mixture of Asp and Met, which may influence crystallinity and solubility. This compound is typically employed in synthesizing peptides requiring controlled side-chain reactivity and orthogonal protection strategies.

Properties

Molecular Formula |

C31H32N2O7S |

|---|---|

Molecular Weight |

576.7 g/mol |

IUPAC Name |

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C31H32N2O7S/c1-41-16-15-26(30(36)37)32-29(35)27(17-28(34)39-18-20-9-3-2-4-10-20)33-31(38)40-19-25-23-13-7-5-11-21(23)22-12-6-8-14-24(22)25/h2-14,25-27H,15-19H2,1H3,(H,32,35)(H,33,38)(H,36,37) |

InChI Key |

SMRJEVFFOATZRY-UHFFFAOYSA-N |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CC(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH typically involves the following steps:

Protection of Aspartic Acid: The aspartic acid is protected using benzyl groups (OBn) to prevent unwanted reactions at the carboxyl groups.

Fmoc Protection: The amino group of aspartic acid is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

Coupling with Methionine: The protected aspartic acid is then coupled with methionine using standard peptide coupling reagents such as HBTU or DIC in the presence of a base like DIPEA.

Purification: The final product is purified using techniques such as HPLC to ensure high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to produce the compound in bulk quantities. The reaction conditions are optimized for efficiency and yield, and stringent quality control measures are implemented to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH undergoes several types of chemical reactions, including:

Deprotection: Removal of the Fmoc group using piperidine in DMF.

Hydrolysis: Removal of benzyl protecting groups using hydrogenation or acidic conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Piperidine in DMF: Used for Fmoc deprotection.

Hydrogenation: Used for benzyl group removal.

HBTU or DIC: Common peptide coupling reagents.

DIPEA: A base used in coupling reactions.

Major Products

The major products formed from these reactions include deprotected amino acids and peptides, which can be further used in peptide synthesis or other biochemical applications.

Scientific Research Applications

Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH is widely used in scientific research, particularly in the following areas:

Peptide Synthesis: As a building block for the synthesis of complex peptides and proteins.

Drug Development: In the design and synthesis of peptide-based drugs.

Biochemical Studies: To study protein-protein interactions and enzyme mechanisms.

Industrial Applications: In the production of synthetic peptides for various industrial uses.

Mechanism of Action

The mechanism of action of Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH involves its role as a protected amino acid derivative in peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for selective reactions at specific sites. The Fmoc group is removed under basic conditions, while the benzyl groups are removed under acidic or hydrogenation conditions, enabling the formation of peptide bonds.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural and Functional Properties

Stability and Reactivity

- Dual Benzyl Protection (this compound): Requires strong acidic conditions (e.g., HBr/AcOH) or hydrogenolysis for deprotection, limiting compatibility with reducing environments . Benzyl esters enhance lipophilicity, reducing aqueous solubility compared to methyl (OMe) or tert-butyl (OtBu) esters .

- Alloc/Aloc-Protected Compounds :

- Methionine vs. Methionine Sulfoxide :

Solubility and Handling

- This compound : Likely soluble in DMF or DMSO due to aromatic protecting groups, though less soluble than Fmoc-Asp(OMe)-OH .

- Fmoc-Met-OH : Highly soluble in DMF, DMSO, and NMP .

- Fmoc-L-Dap(Aloc)-OH: Requires standard SPPS solvents (DMF, dichloromethane) but may form aggregates due to the diaminopropionic backbone .

Q & A

Basic: What precautions are critical for handling Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH in peptide synthesis?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust or vapors .

- Storage: Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation and moisture absorption .

- Waste Disposal: Collect residues in designated halogenated waste containers. Avoid aqueous disposal due to potential environmental persistence .

Basic: How does the dual benzyl (OBn) protection in this compound influence its reactivity during solid-phase peptide synthesis (SPPS)?

Answer:

- Role of Benzyl Groups: The OBn groups protect the aspartic acid side chain carboxylates, preventing unintended side reactions (e.g., lactamization or β-sheet aggregation) during Fmoc deprotection or coupling steps.

- Coupling Efficiency: Use a 2–4-fold molar excess of the amino acid and activators like HBTU/HOBt in DMF to ensure complete coupling. Monitor by Kaiser or chloranil tests .

Advanced: How can researchers optimize coupling efficiency while minimizing racemization in this compound?

Answer:

- Activation Conditions: Use low-temperature (0–4°C) coupling with PyBOP or Oxyma Pure to reduce racemization risk. Avoid prolonged exposure to basic conditions (e.g., DIEA) .

- Solvent Selection: Prefer DCM/DMF mixtures over pure DMF to balance solubility and reaction kinetics.

- Real-Time Monitoring: Employ inline FTIR or LC-MS to detect incomplete coupling or racemization .

Advanced: What strategies preserve stereochemical integrity when incorporating DL-configured residues like this compound into peptides?

Answer:

- Chiral Purity Assessment: Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to resolve D/L isomers. Validate with circular dichroism (CD) spectroscopy .

- Stereoselective Coupling: Apply pseudo-proline dipeptides or microwave-assisted SPPS to enhance stereocontrol .

- Post-Synthesis Analysis: Perform Marfey’s reagent derivatization followed by LC-MS to quantify enantiomeric excess .

Advanced: How does the methionine (Met) residue in this compound impact peptide stability, and how can oxidation be mitigated?

Answer:

- Oxidation Risk: Methionine’s sulfur is prone to oxidation, forming methionine sulfoxide/sulfone, which alters peptide conformation.

- Mitigation Strategies:

- Detection: Analyze oxidation via MALDI-TOF MS or RP-HPLC with a C18 column and TFA mobile phase .

Advanced: What analytical techniques resolve contradictory data in characterizing this compound purity and structure?

Answer:

- Multi-Method Validation:

- Contradiction Resolution: If MS and NMR conflict (e.g., unexpected m/z peaks), perform high-resolution MS (HRMS) and compare fragmentation patterns with synthetic standards .

Advanced: How should researchers design experiments to assess the impact of this compound’s stereoisomerism on biological activity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.